2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide
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Overview
Description
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) . It may have potential applications in organic synthesis and medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions . The synthesis process usually involves careful control of reaction conditions to ensure the correct formation of the desired product .Molecular Structure Analysis
The molecular structure of similar compounds often involves complex arrangements of atoms and bonds . X-ray crystallography is commonly used to determine the precise arrangement of atoms in these molecules .Chemical Reactions Analysis
The compound, like other organic molecules, would be expected to undergo a variety of chemical reactions. These could include reactions with acids, bases, and various organic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Biochemical Properties and Applications
Nicotinamide derivatives, including compounds structurally related to "2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide", are active against conditions like pellagra and have been found to form in the mammalian body after administration of nicotinic acid or nicotinamide. These compounds are involved in the N-methylation of nicotinamide, pyridine, and structurally related compounds, a process catalyzed by Nicotinamide N-methyltransferase (NNMT). This enzyme's activity suggests its potential implications in physiological and pathophysiological processes, including metabolism and cancer development (Ellinger, Fraenkel, & Abdel Kader, 1947).
Chemical Synthesis and Modification
Research has also focused on the chemical synthesis and modification of nicotinamide derivatives for developing new pharmacologically active compounds. One study demonstrates the Lewis acid-promoted direct substitution of 2-methoxy-3-cyanopyridines by organo cuprates, facilitating the preparation of nicotinamide and nicotinic acid derivatives. This chemical process underscores the versatility of nicotinamide derivatives in synthesizing compounds with potential therapeutic applications (Abdel-Aziz, 2007).
Role in Disease and Therapy
The enzymatic activity of NNMT, which involves the methylation of nicotinamide and related compounds, has been implicated in various diseases, including cancer and metabolic disorders. Inhibiting NNMT activity has emerged as a potential therapeutic strategy. Studies have identified small molecule inhibitors of NNMT, suggesting a role for nicotinamide derivatives in treating metabolic disorders and possibly cancer. The discovery of bisubstrate inhibitors of NNMT highlights the ongoing research into developing more effective and selective inhibitors for therapeutic purposes (Babault et al., 2018).
Future Directions
Properties
IUPAC Name |
2-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-17-15(3-2-5-19-17)16(21)20-9-12-7-14(10-18-8-12)13-4-6-23-11-13/h2-8,10-11H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLQTTXIEJOCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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